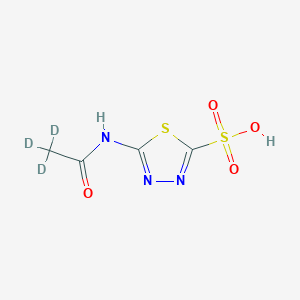
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes multiple steps such as purification, crystallization, and quality control to meet the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired outcome, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield thiadiazole derivatives.
Scientific Research Applications
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques such as NMR spectroscopy.
Biology: It is used in studies involving enzyme kinetics and protein interactions due to its stable isotope labeling.
Medicine: It is used in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This property is utilized in studies to understand reaction mechanisms and to develop more efficient catalysts.
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid-d3: This compound is also deuterated and used in similar applications, particularly in NMR spectroscopy and analytical chemistry.
N-Acetyl Mesalazine-d3: Another deuterated compound used in medical research and drug development.
Uniqueness
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is unique due to its specific structure and the presence of both acetylamino and sulfonic acid groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in studies involving complex chemical reactions and mechanisms.
Properties
Molecular Formula |
C4H5N3O4S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazole-2-sulfonic acid |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)/i1D3 |
InChI Key |
YLYWNBBQDHCLJL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















